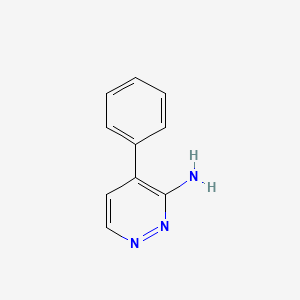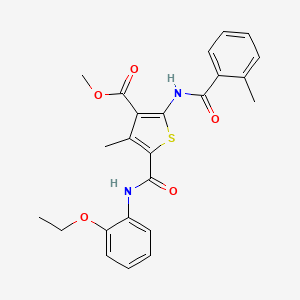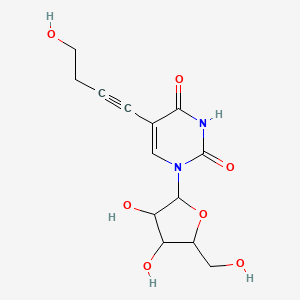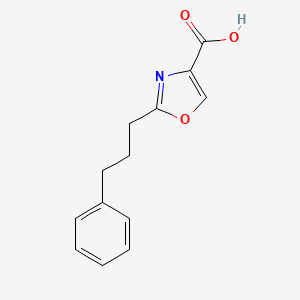![molecular formula C17H23NO2 B12078775 R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine](/img/structure/B12078775.png)
R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine: is a complex organic compound belonging to the piperidine family Piperidine derivatives are known for their significant roles in pharmaceuticals and organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine typically involves multiple steps:
Starting Materials: The synthesis begins with readily available starting materials such as phenethylamine and ethyl acetoacetate.
Formation of Piperidine Ring: The key step involves the formation of the piperidine ring through cyclization reactions. This can be achieved using methods like the Mannich reaction or reductive amination.
Introduction of Functional Groups: The ethoxycarbonyl and methyl groups are introduced through esterification and alkylation reactions, respectively.
Final Steps: The final steps involve purification and characterization of the compound using techniques like chromatography and spectroscopy.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for efficient production, and employing advanced purification techniques like crystallization and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted piperidine compounds.
Wissenschaftliche Forschungsanwendungen
R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studying receptor-ligand interactions and enzyme inhibition.
Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets neurotransmitter receptors and enzymes involved in metabolic pathways.
Pathways Involved: It modulates signaling pathways by binding to receptors, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simpler analog with a basic nitrogen-containing ring.
Phenethylamine: Shares the phenethyl group but lacks the piperidine ring.
Ethyl Acetoacetate: Contains the ethoxycarbonyl group but is structurally different.
Uniqueness
R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine is unique due to its combination of functional groups and the presence of a piperidine ring, which imparts specific chemical and biological properties not found in simpler analogs.
Eigenschaften
Molekularformel |
C17H23NO2 |
|---|---|
Molekulargewicht |
273.37 g/mol |
IUPAC-Name |
ethyl 4-methyl-1-(1-phenylethyl)-3,6-dihydro-2H-pyridine-6-carboxylate |
InChI |
InChI=1S/C17H23NO2/c1-4-20-17(19)16-12-13(2)10-11-18(16)14(3)15-8-6-5-7-9-15/h5-9,12,14,16H,4,10-11H2,1-3H3 |
InChI-Schlüssel |
GXDRAXWYUPRCJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C=C(CCN1C(C)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]-](/img/structure/B12078754.png)




